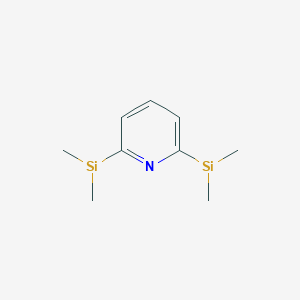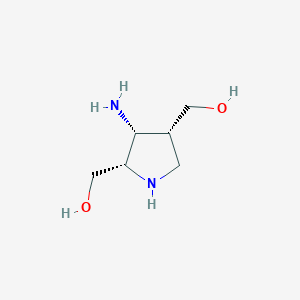
((2S,3R,4R)-3-Aminopyrrolidine-2,4-diyl)dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2S,3R,4R)-3-Aminopyrrolidine-2,4-diyl)dimethanol is a compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((2S,3R,4R)-3-Aminopyrrolidine-2,4-diyl)dimethanol can be achieved through several synthetic routes. One common method involves the stereoselective cyclization of acyclic intermediates. For example, the synthesis can start with the dipolarophile (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam and the achiral ylide precursor, N-(benzyl)-N-methylglycine . The reaction conditions typically involve the use of bromoacetyl bromide and benzyl carbonate protecting groups to facilitate the synthesis and avoid deprotection of nucleobases under basic conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: ((2S,3R,4R)-3-Aminopyrrolidine-2,4-diyl)dimethanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents such as bromoacetyl bromide .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can lead to the formation of a carboxylic acid, while reduction can yield an alcohol .
Aplicaciones Científicas De Investigación
((2S,3R,4R)-3-Aminopyrrolidine-2,4-diyl)dimethanol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of novel nucleoside analogs . In medicine, it is being investigated for its potential use in the treatment of various diseases, including cancer and autoimmune disorders .
Mecanismo De Acción
The mechanism of action of ((2S,3R,4R)-3-Aminopyrrolidine-2,4-diyl)dimethanol involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of human purine nucleoside phosphorylase, an enzyme involved in the metabolism of nucleosides . This inhibition can lead to the accumulation of nucleosides, which can have therapeutic effects in the treatment of certain diseases .
Comparación Con Compuestos Similares
((2S,3R,4R)-3-Aminopyrrolidine-2,4-diyl)dimethanol can be compared with other similar compounds such as D-immucyllin-H and D-DADMe-immucyllin-H . These compounds also belong to the class of azanucleosides and have similar biological activities. this compound is unique in its specific stereochemistry and the presence of the hydroxymethyl group, which can influence its reactivity and biological activity .
List of Similar Compounds:- D-immucyllin-H
- D-DADMe-immucyllin-H
- (3R,5S)-5-Hydroxymethyl-3-pyrrolidinol hydrochloride
- (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol
Propiedades
Número CAS |
155935-61-8 |
|---|---|
Fórmula molecular |
C6H14N2O2 |
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
[(3R,4R,5S)-4-amino-5-(hydroxymethyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C6H14N2O2/c7-6-4(2-9)1-8-5(6)3-10/h4-6,8-10H,1-3,7H2/t4-,5+,6+/m0/s1 |
Clave InChI |
GKRGFUWLYFZLKY-KVQBGUIXSA-N |
SMILES |
C1C(C(C(N1)CO)N)CO |
SMILES isomérico |
C1[C@H]([C@H]([C@H](N1)CO)N)CO |
SMILES canónico |
C1C(C(C(N1)CO)N)CO |
Sinónimos |
2,4-Pyrrolidinedimethanol,3-amino-,[2S-(2alpha,3alpha,4alpha)]-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


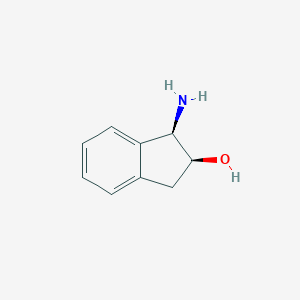
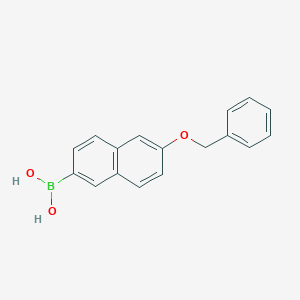

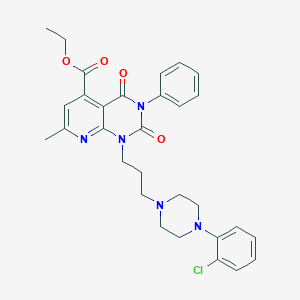

![4-amino-1-[(2R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B115914.png)
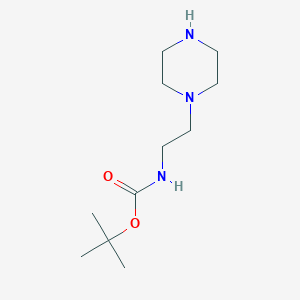
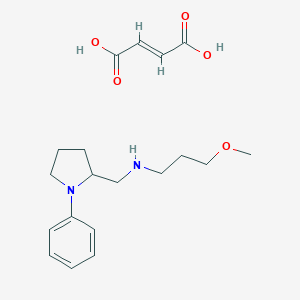
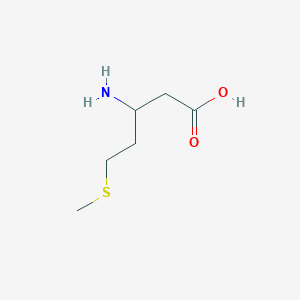
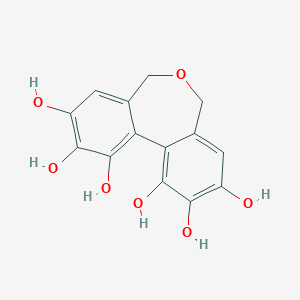
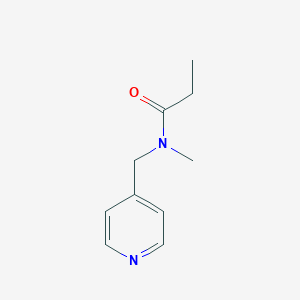
![N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide](/img/structure/B115924.png)
